N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Antibacterial K1 Capsule Selectivity Index

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide (also known as ML333) is a small-molecule benzothiazole carboxamide identified as an inhibitor of Escherichia coli K1 capsule biogenesis. It emerged from a high-throughput screen of over 335,000 compounds and was designated an NIH Molecular Libraries Program probe.

Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
CAS No. 1017108-87-0
Cat. No. B1663143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
CAS1017108-87-0
SynonymsN-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide
Molecular FormulaC13H9N3OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2
InChIInChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)
InChIKeyWYOAQOULVFOBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL] (The mean of the results at pH 7.4)

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide (ML333): A Chemical Probe for K1 Capsule Biogenesis


N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide (also known as ML333) is a small-molecule benzothiazole carboxamide identified as an inhibitor of Escherichia coli K1 capsule biogenesis [1]. It emerged from a high-throughput screen of over 335,000 compounds and was designated an NIH Molecular Libraries Program probe [2]. The compound exhibits an IC₅₀ of 1.04 ± 0.13 μM against K1 capsule formation and a >200-fold selectivity index over mammalian cells [1].

Why N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by a Generic Capsule Inhibitor


Other inhibitors targeting the same K1 capsule biogenesis pathway exhibit substantial differences in efficacy and safety profiles. The closest comparator, ML317, shows a 27-fold selectivity index, whereas ML333 achieves >200-fold selectivity, a difference crucial for minimizing off-target mammalian cell toxicity [1]. Even a minor structural change, such as replacing the benzothiazole core, can abolish the compound's specific inhibition mechanism, as evidenced by the failure of early prototypes like malachite green oxalate (NCS5550) due to toxic metabolites [1]. This demonstrates that in-class compounds cannot be simply interchanged without quantitative evidence of comparable selectivity, potency, and ADME properties.

Quantitative Differentiation of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide (ML333) Against Comparators


Superior Potency and Selectivity in K1 Capsule Inhibition Over the Closest Probe ML317

ML333 is a more potent and significantly more selective inhibitor of K1 capsule formation than the structurally distinct probe ML317, which was derived from the same screening campaign [1]. In a bacterial viability assay, ML333 shows an IC₅₀ of 1.04 μM versus 1.89 μM for ML317. The critical advantage is a 230-fold selectivity index for ML333, compared to only 27-fold for ML317, making ML333 the superior chemical probe for studies requiring a wide therapeutic window [2].

Antibacterial K1 Capsule Selectivity Index

Compliance with NIH Rigorous Chemical Probe Criteria Versus Typical Screening Hits

ML333 meets stringent NIH probe criteria, which mandates an IC₅₀ of < 10 μM in the primary assay and a therapeutic index of > 5 [1]. While the initial HTS campaign identified 1,767 hits, only 59 were confirmed as dose-responsive, and only eight were specific capsule inhibitors. ML333's combination of a 1.04 μM IC₅₀ and a >200-fold selectivity index far exceeds these minimum criteria, in contrast to many initial hits that fail on selectivity or potency [1].

Chemical Probe Drug Discovery Quality Criteria

Favorable Safety Profile Compared to a Discarded Prototype Inhibitor, Malachite Green Oxalate

An early hit from the same screen, malachite green oxalate (NCS5550), was discarded due to metabolites with known mammalian toxicity [1]. In contrast, ML333 demonstrated a CC₅₀ of 239 ± 89 μM in mammalian cells and was profiled for off-target liabilities, hepatocyte microsome stability, and plasma stability, confirming it as a non-toxic alternative suitable for progression as a lead compound [1].

Safety Toxicity Drug Metabolism

Comprehensive In Vitro ADME Profile Surpassing Uncharacterized Structural Analogs

The probe report provides a full in vitro ADME characterization of ML333, including aqueous solubility, parallel artificial membrane permeability (PAMPA), and hepatocyte microsome and plasma stability [1]. This data package is critical for structure-activity relationship (SAR) studies and is typically absent for commercial analogs or earlier prototype inhibitors like C7, which was only characterized for basic phage lysis inhibition [1]. This pre-existing ADME data reduces experimental burden and procurement risk.

ADME Solubility Permeability

Patent Landscape Analysis Confirms Unique Chemical Matter for Antibacterial Indications

A SciFinder substructure search revealed only one prior patent on N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide derivatives, and it was for use as tryptase inhibitors, not as antibacterial agents [1]. No publications or patents were found reporting the use of ML333 or its analogs as antibacterial compounds. This confirms that ML333 is a first-in-class chemical scaffold for K1 capsule inhibition, providing a clear intellectual property advantage over crowded chemical series like β-lactams or fluoroquinolones for anti-virulence target development.

Intellectual Property Patent Chemical Space

Application Scenarios Enabled by the Differentiated Profile of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide (ML333)


Validating the Role of K1 Capsule in Uropathogenic E. coli (UPEC) Virulence

The well-characterized selectivity of ML333 (SI > 200) makes it the preferred tool compound for dissecting the role of the K1 capsule in UPEC pathogenesis without confounding cytotoxicity [1]. Its superiority over ML317 (SI = 27) is critical for experiments requiring prolonged incubation with bladder epithelial cells.

Screening for Synergistic Anti-Virulence Combinations

ML333's specific inhibition of capsule biogenesis allows researchers to screen for synergistic effects with conventional antibiotics. Its favorable ADME properties and low mammalian toxicity support its use in checkerboard assays and in vivo models, unlike the toxic prototype malachite green oxalate [1].

Starting Point for Medicinal Chemistry Optimization

The availability of a full in vitro ADME panel (solubility, permeability, microsomal stability) and a clean IP landscape positions ML333 as an ideal starting scaffold for lead optimization [1]. Its benzothiazole-6-carboxamide core can be diversified to improve potency while leveraging the pre-existing characterization data.

Developing Anti-Capsule Therapies for Gram-Negative Infections

The patent US20140371194A1 discloses ML333 as a method for treating infections caused by a range of Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa [2]. The compound's defined selectivity and potency profile provide a rational basis for exploring its efficacy in these high-priority, drug-resistant pathogens.

Quote Request

Request a Quote for N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.